![molecular formula C22H27ClN6O2 B2512260 1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-20-4](/img/structure/B2512260.png)

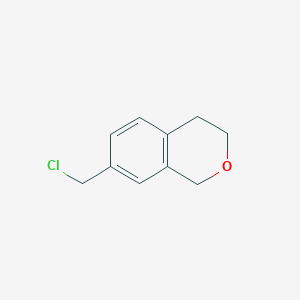

1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

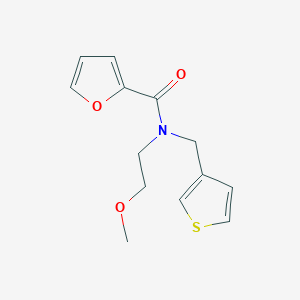

This compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It has a molecular weight of 372.9 g/mol . The structure of the compound includes a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a piperazine ring, and a 2-chlorophenyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis

This compound has several computed properties, including an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 372.1591131 g/mol . It has a topological polar surface area of 41.8 Ų and a heavy atom count of 26 .Aplicaciones Científicas De Investigación

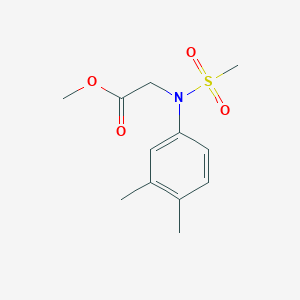

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds similar to the one , are known for their clinical applications, mainly in treating depression, psychosis, or anxiety. Such compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, with some showing affinity for other neurotransmitter receptors. This extensive metabolic processing highlights the compound's significance in medicinal chemistry, particularly for its potential to affect serotonin pathways, which are crucial in mood and anxiety disorders (Caccia, 2007).

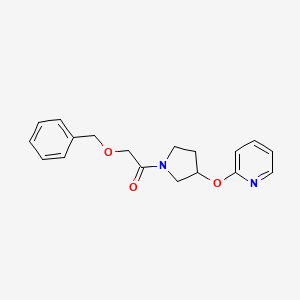

Synthetic Pathways and Biological Properties of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolopyrimidine scaffold is a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, which share structural similarities with the query compound, exhibit a wide range of applicability. The development of the core structure is challenging due to its complex structural existence. The use of diversified hybrid catalysts in the synthesis of these scaffolds indicates the compound's importance in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

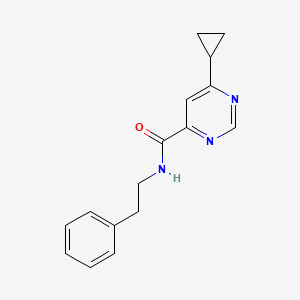

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar to the one being inquired about, is significantly utilized in drug discovery. Its application as a building block has shown a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agents. The structure-activity relationship studies around this scaffold have garnered attention, revealing its potential in developing drug candidates for various disease targets. This underlines the scientific interest in exploiting such chemical structures for therapeutic applications (Cherukupalli et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

1-tert-butyl-5-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN6O2/c1-22(2,3)29-20-16(14-25-29)21(31)28(15-24-20)9-8-19(30)27-12-10-26(11-13-27)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOYEHVRGTUTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)

![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2512200.png)